
4-((1-((2,5-dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-((2,5-dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Facile Synthesis and Biological Screening : A study conducted by Srivastava et al. (2008) delved into the facile synthesis of biaryl pyrazole sulfonamide derivatives, investigating the pharmacological properties related to CB1 receptor antagonism. Although this study does not directly involve the exact compound , it provides insights into the methodologies that could be applicable for its synthesis and screening (Srivastava et al., 2008).
Crystal Structure Analysis : The structural analysis of related compounds has been performed by Girish et al. (2008), who synthesized [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and studied its crystal structure. This research highlights the importance of structural integrity and the conformation of the piperidine ring in related compounds (Girish et al., 2008).
Ring Contraction Synthesis : Another relevant study by Sil et al. (2004) presented a concise synthesis approach for highly functionalized α, β-unsaturated γ-butyrolactones through the ring contraction of 2H-pyran-2-ones, which may offer insights into the synthetic pathways that can be applied to the compound (Sil et al., 2004).
Antimicrobial Applications
In addition to synthesis and structural analysis, several studies have highlighted the antimicrobial properties of related compounds:
Antimicrobial Activity of Piperidine Derivatives : Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial activities against pathogens of tomato plants. This study underscores the potential antimicrobial applications of piperidine derivatives, which might be relevant for the compound of interest (Vinaya et al., 2009).
Antimicrobial Screening of Pyran Derivatives : Iqbal et al. (2017) conducted a study on the synthesis of acetamide derivatives containing azinane and 1,3,4-oxadiazole heterocyclic cores and evaluated their antibacterial potentials. This research may offer a foundation for understanding the antimicrobial properties of the compound of interest (Iqbal et al., 2017).
Eigenschaften
IUPAC Name |
4-[1-(2,5-dichlorophenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO5S/c1-11-8-14(10-17(21)24-11)25-13-4-6-20(7-5-13)26(22,23)16-9-12(18)2-3-15(16)19/h2-3,8-10,13H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKAIICFKUQKMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

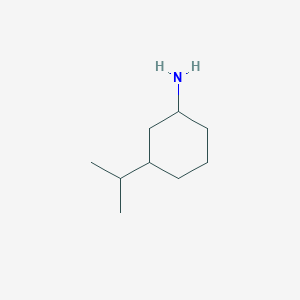
![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2406542.png)
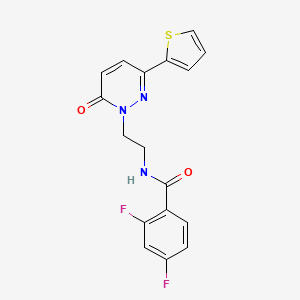
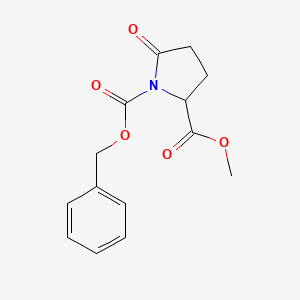

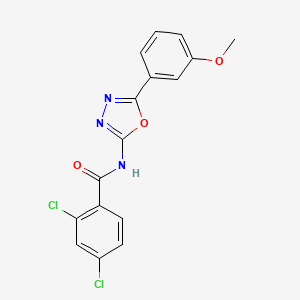
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cinnamamide](/img/structure/B2406550.png)
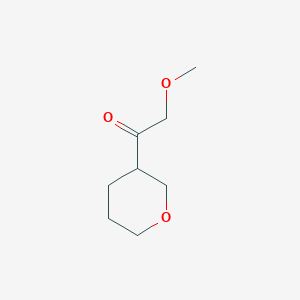

![7-Bromo-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2406556.png)

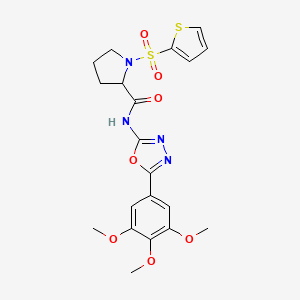
![ethyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2406560.png)
![2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2406563.png)